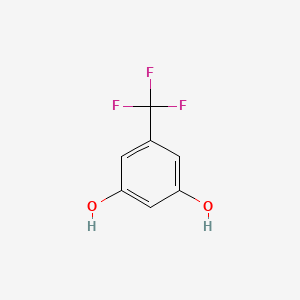

5-(Trifluoromethyl)benzene-1,3-diol

描述

5-(Trifluoromethyl)benzene-1,3-diol is a resorcinol derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the aromatic ring. This compound is of significant interest due to the unique physicochemical properties imparted by the -CF₃ group, including enhanced electronegativity, lipophilicity, and metabolic stability.

属性

IUPAC Name |

5-(trifluoromethyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCRBEFECXIJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the lithiation of a trifluoromethyl-substituted benzene derivative, followed by reaction with electrophiles to introduce the hydroxyl groups . Another approach involves the hydrolysis of trifluoromethyl-substituted benzonitriles in the presence of potassium carbonate and hydrogen peroxide .

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)benzene-1,3-diol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

5-(Trifluoromethyl)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

5-(Trifluoromethyl)benzene-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 5-(Trifluoromethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to modulation of enzyme activity, receptor binding, and other biological processes .

相似化合物的比较

Structural and Physicochemical Properties

The trifluoromethyl group distinguishes 5-(Trifluoromethyl)benzene-1,3-diol from other resorcinol derivatives. Key comparisons include:

- pKa: The -CF₃ group lowers the pKa of phenolic hydroxyls compared to alkyl or methoxy substituents, enhancing acidity and influencing binding interactions.

Enzyme Inhibition

- Tyrosinase Inhibition : The derivative 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol exhibits exceptional tyrosinase inhibitory activity (IC₅₀: 0.2 μM), surpassing kojic acid by 55-fold . This is attributed to the electron-withdrawing -CF₃ group, which stabilizes the aromatic ring and enhances binding to the enzyme’s active site.

- Neuroprotection: Branched 5-alkyl derivatives (e.g., 5-(1,1-dimethylheptyl)resorcinol) show >50% neuroprotection at 1 μM, suggesting that steric bulk complements bioactivity .

Antimicrobial and Anticancer Activity

- Pyrimidine Derivatives: Compounds like 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol demonstrate potent antimicrobial activity against bacterial/fungal strains and anticancer effects against HCT-116 cells . The bromophenyl group’s bulk contrasts with -CF₃’s electronegativity, indicating substituent-dependent mechanisms.

- Protozoan Defense : Synthetic climacostol analogs with methyl/hydroxyl groups show increased toxicity, highlighting the role of substituent polarity in biological interactions .

生物活性

5-(Trifluoromethyl)benzene-1,3-diol, also known as 4-(trifluoromethyl)phenol or CTIBD, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a trifluoromethyl group attached to a benzene ring with hydroxyl groups at the 1 and 3 positions. The trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Trifluoromethylbenzene and appropriate hydroxylating agents.

- Reagents : Commonly used reagents include hydrogen peroxide or sodium hypochlorite in the presence of a catalyst.

- Reaction Conditions : The reaction is often performed under controlled temperatures to optimize yield and purity.

Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against a range of bacterial strains. Its efficacy has been tested in vitro against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Studies have shown that this compound can inhibit cancer cell proliferation. In particular, it has demonstrated activity against breast cancer and prostate cancer cell lines with IC50 values indicating potent effects.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of oxidative stress. It appears to reduce neuronal cell death induced by oxidative agents.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Reactive Oxygen Species (ROS) Scavenging : The compound may enhance cellular resistance to oxidative stress by scavenging ROS.

Antimicrobial Activity Study

A study published in Molecular Pharmacology evaluated the antimicrobial effects of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity Study

In another study focusing on its anticancer properties, this compound was tested on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

Future Directions

The ongoing research into the biological activities of this compound suggests potential applications in pharmaceuticals. Future studies may focus on:

- Mechanistic Studies : Further elucidating the specific pathways affected by this compound.

- In Vivo Studies : Evaluating its efficacy and safety profiles in animal models.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。